N-(2,2-dinitropropyl)-2,2-dinitropropanamide
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Overview
Description
N-(2,2-dinitropropyl)-2,2-dinitropropanamide is an energetic compound known for its high energy density and stability. It is used in various applications, particularly in the field of propellants and explosives. The compound’s structure includes multiple nitro groups, which contribute to its energetic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-dinitropropyl)-2,2-dinitropropanamide typically involves the nitration of 2,2-dinitropropanol. The process includes the reaction of 2,2-dinitropropanol with a nitrating agent such as nitric acid or a nitrating mixture under controlled temperature conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and to handle large volumes of reactants. The product is then purified through crystallization or distillation to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
N-(2,2-dinitropropyl)-2,2-dinitropropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions often require catalysts or specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dinitro derivatives, while reduction can produce diamino derivatives .
Scientific Research Applications
N-(2,2-dinitropropyl)-2,2-dinitropropanamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other energetic materials.
Biology: Studied for its potential effects on biological systems, particularly in the context of its energetic properties.
Medicine: Investigated for its potential use in targeted drug delivery systems due to its high energy content.
Industry: Widely used in the production of propellants and explosives for military and aerospace applications
Mechanism of Action
The mechanism of action of N-(2,2-dinitropropyl)-2,2-dinitropropanamide involves the release of energy through the decomposition of its nitro groups. The compound undergoes a series of exothermic reactions, leading to the formation of gaseous products and the release of heat. The molecular targets and pathways involved in these reactions are primarily related to the nitro groups’ decomposition .
Comparison with Similar Compounds
Similar Compounds
Bis(2,2-dinitropropyl) formal (BDNPF): Another energetic compound with similar applications in propellants and explosives.
Bis(2,2-dinitropropyl) acetal (BDNPA): Used in combination with BDNPF for enhanced energetic properties.
Uniqueness
N-(2,2-dinitropropyl)-2,2-dinitropropanamide is unique due to its specific molecular structure, which provides a balance between stability and high energy density. This makes it particularly suitable for applications requiring controlled energy release .
Properties
Molecular Formula |
C6H9N5O9 |
---|---|
Molecular Weight |
295.16 g/mol |
IUPAC Name |
N-(2,2-dinitropropyl)-2,2-dinitropropanamide |
InChI |
InChI=1S/C6H9N5O9/c1-5(8(13)14,9(15)16)3-7-4(12)6(2,10(17)18)11(19)20/h3H2,1-2H3,(H,7,12) |
InChI Key |
UOMWCNXREJRRCR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC(=O)C(C)([N+](=O)[O-])[N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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